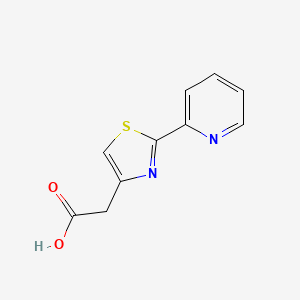

2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid

Vue d'ensemble

Description

“2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid” is an organic compound with the empirical formula C10H8N2O2S . It is a solid substance . The compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Molecular Structure Analysis

The molecular structure of “2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid” can be represented by the SMILES stringOC(=O)Cc1csc(n1)-c2ccccn2 . The InChI key for this compound is GVNODPPFELQGRH-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid” is a solid substance . It has a molecular weight of 220.25 .Applications De Recherche Scientifique

Corrosion Inhibition

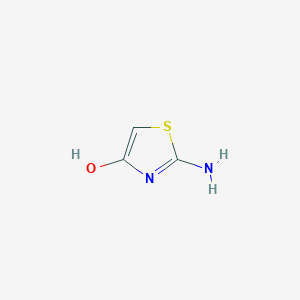

Thiazol derivatives like 4-(Pyridin-4-yl)thiazol-2-amine have been found to be effective corrosion inhibitors for mild steel in an acid medium, with high inhibition efficiency .

Analgesic and Anti-inflammatory Activities

Some thiazole compounds have shown significant analgesic and anti-inflammatory activities in scientific studies .

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated potent effects on human tumor cell lines, including prostate cancer .

COX Inhibitory Activity

Thiazole compounds have been characterized for their COX inhibitory activity, which is a measure of their potential as anti-inflammatory drugs .

Anti-fibrotic Activities

Certain pyridinyl thiazole derivatives have shown better anti-fibrotic activities than known drugs, indicating their potential use in treating fibrotic diseases .

Safety and Hazards

Mécanisme D'action

Target of Action

Thiazole derivatives, such as voreloxin, have been reported to interact with dna and topoisomerase ii .

Mode of Action

Similar compounds have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks . This interaction leads to a G2 stop and ultimately, cell death .

Biochemical Pathways

It’s worth noting that thiazole derivatives have been shown to inhibit collagen prolyl-4-hydroxylase, a key enzyme in the collagen biosynthesis pathway .

Result of Action

Similar compounds have been shown to cause dna double-strand breaks, leading to cell death .

Action Environment

It’s worth noting that the compound is typically stored at room temperature , suggesting that it may be stable under standard laboratory conditions.

Propriétés

IUPAC Name |

2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)5-7-6-15-10(12-7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNODPPFELQGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187840 | |

| Record name | 4-Thiazoleacetic acid, 2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid | |

CAS RN |

34272-68-9 | |

| Record name | 4-Thiazoleacetic acid, 2-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiazoleacetic acid, 2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1296141.png)